Benzene, 1-cyclopentyl-3-methyl-

Description

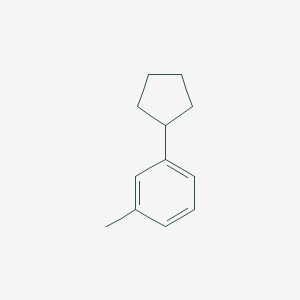

Benzene, 1-cyclopentyl-3-methyl- (IUPAC name: 3-methyl-1-cyclopentylbenzene) is a disubstituted benzene derivative featuring a cyclopentyl group at the 1-position and a methyl group at the 3-position. The cyclopentyl group introduces steric bulk and moderate electron-donating effects, while the methyl group further enhances hydrophobicity and influences regioselectivity in reactions.

Properties

CAS No. |

37438-02-1 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-cyclopentyl-3-methylbenzene |

InChI |

InChI=1S/C12H16/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 |

InChI Key |

LQSJMMISQXCGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, cyclopentyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 1-cyclopentyl-3-methylbenzene often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance efficiency and control reaction parameters more precisely .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.

Reduction: Hydrogenation reactions can reduce the aromatic ring to form cyclohexyl derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Major Products Formed:

Oxidation: Cyclopentylbenzoic acid.

Reduction: Cyclohexylmethylbenzene.

Substitution: Nitro, sulfo, or halo derivatives of 1-cyclopentyl-3-methylbenzene.

Scientific Research Applications

1-Cyclopentyl-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methylbenzene involves its interaction with various molecular targets. The aromatic ring allows for π-π interactions with other aromatic systems, while the cyclopentyl and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Key Observations :

- Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to smaller substituents like ethyl or cyclopropyl. This affects reaction kinetics and crystal packing .

- Electron-Donating Capacity : Both cyclopentyl and methyl groups are electron-donating via inductive effects, activating the benzene ring toward electrophilic substitution. In contrast, chloromethyl groups (e.g., CAS 620-19-9) are electron-withdrawing, reducing reactivity .

Physicochemical Properties

- Boiling/Melting Points : Larger substituents like cyclopentyl increase molecular weight and van der Waals interactions, leading to higher boiling points compared to compounds with smaller alkyl groups. For example, 1-ethyl-2-methylbenzene (b.p. ~165°C) vs. cyclopentyl derivatives (estimated b.p. >200°C).

- Solubility : The cyclopentyl group enhances hydrophobicity, reducing aqueous solubility relative to polar derivatives like 1-(chloromethyl)-3-methylbenzene .

Environmental and Regulatory Data

- Persistence : Alkylbenzenes like 1-cyclopentyl-3-methyl- are less volatile than toluene or xylenes (BTEX compounds) , but their persistence in soil and sediment may be higher due to hydrophobicity (e.g., soil adsorption coefficients >500 mL/g) .

- Toxicity: Limited data exist for cyclopentyl derivatives, but chlorinated analogs (e.g., CAS 620-19-9) show higher toxicity profiles due to reactive intermediates .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-cyclopentyl-3-methylbenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where a cyclopentyl halide reacts with a toluene derivative (e.g., 3-methyltoluene) using AlCl₃ as a catalyst. Key optimization parameters include:

- Stoichiometry : Maintain a 1:1 molar ratio of cyclopentyl halide to aromatic substrate to minimize polyalkylation.

- Temperature : Conduct reactions at 0–5°C to suppress side reactions.

- Solvent : Use anhydrous dichloromethane for improved solubility.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored by TLC with UV visualization .

Q. How can X-ray crystallography determine the molecular structure of 1-cyclopentyl-3-methylbenzene?

- Methodological Answer : Grow single crystals via slow evaporation from a dichloromethane/hexane mixture. Collect diffraction data at 100 K to reduce thermal motion. Use the SHELX suite (SHELXT for structure solution, SHELXL for refinement) to process data. Address cyclopentyl group disorder using geometric restraints. Validate the final structure against the Cambridge Structural Database .

Q. Which spectroscopic techniques are most effective for characterizing substituent arrangement?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents via coupling patterns (e.g., cyclopentyl protons as δ 1.5–2.5 ppm multiplet; methyl carbons at δ ~20 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 174.1409 for C₁₂H₁₆).

- GC-MS : Use electron ionization (70 eV) to analyze fragmentation patterns. Cross-reference with NIST mass spectral libraries .

Advanced Research Questions

Q. How does 1-cyclopentyl-3-methylbenzene influence heteromolecular cluster formation with polar solvents?

- Methodological Answer : Employ supersonic expansion experiments with helium carrier gas (2 atm) to form clusters. Use a pulsed nozzle to inject a 2:1:1 molar ratio of 1-cyclopentyl-3-methylbenzene:water:methanol. Ionize clusters at 259.3 nm via laser and analyze via time-of-flight mass spectrometry. Computational modeling (DFT) reveals enhanced methanol clustering due to polarization by a single water molecule .

Q. How to resolve discrepancies in quantifying 1-cyclopentyl-3-methylbenzene via GC-MS vs. HPLC-UV?

- Methodological Answer :

- GC-MS : Optimize inlet temperature (250°C) to prevent cyclopentyl group decomposition. Use a DB-5MS column (30 m × 0.25 mm).

- HPLC-UV : Employ a C18 column with acetonitrile/water (70:30) mobile phase (1 mL/min, λ = 254 nm).

- Validation : Perform spike-and-recovery tests (85–115% recovery), linearity checks (R² > 0.995), and inter-day precision analysis (<10% RSD) .

Q. What computational strategies model steric effects of the cyclopentyl group in reaction mechanisms?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) for conformational analysis of the cyclopentyl group. Apply Nudged Elastic Band (NEB) calculations to map reaction pathways with van der Waals corrections. Incorporate solvent effects via PCM (toluene). Validate activation energies (ΔG‡) against experimental Arrhenius data from temperature-dependent kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.